Mass Spectrometric Differentiation: Eliminating Cross-Talk with Unlabeled Mifepristone
Mifepristone-13C,d3 provides a +4 Da mass shift relative to unlabeled mifepristone (nominal mass 429 Da), ensuring complete baseline separation from the analyte's M+0 isotope peak and its natural abundance M+1, M+2, and M+3 isotopic contributions [1]. This 4 Da difference is critical for eliminating cross-talk and ion suppression artifacts in multiple reaction monitoring (MRM) transitions, a limitation observed with deuterium-only labeled standards that may show only a +3 Da shift [1].
| Evidence Dimension | Mass shift relative to unlabeled analyte |
|---|---|
| Target Compound Data | +4 Da (13C1, d3 labeling) |
| Comparator Or Baseline | Mifepristone-d3: +3 Da (d3 labeling) |
| Quantified Difference | +1 Da greater mass separation |
| Conditions | LC-MS/MS analysis; theoretical mass shift calculation |
Why This Matters
Greater mass separation minimizes isotopic interference, improving quantitative accuracy at low analyte concentrations in complex matrices.
- [1] MedChemExpress. (n.d.). Mifepristone-13C,d3 (RU486-13C,d3). Retrieved from https://www.medchemexpress.eu/mifepristone-13c-d3.html View Source
